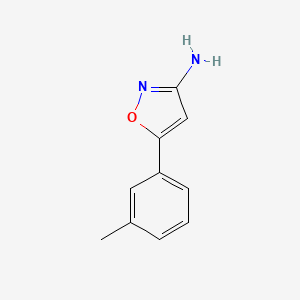

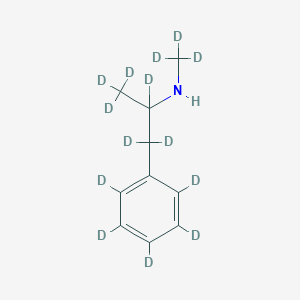

1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,7,7a-Tetrahydro-3H-pyrrolizin-3-one: is a heterocyclic organic compound that belongs to the pyrrolizine family. This compound is characterized by a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring. It is known for its insecticidal properties and has been isolated from various microbial sources, including Streptomyces griseus .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1,2,7,7a-Tetrahydro-3H-pyrrolizin-3-on kann durch mikrobielle Fermentation synthetisiert werden. Die Verbindung wurde aus geschüttelten Kulturen von Streptomyces griseus isoliert. Der Fermentationsprozess beinhaltet das aerobe Wachstum des Mikroorganismus bei 28 °C über vier Tage in einem Medium, das Stärke, Sojabohnenmehl, Destillationsrückstände, Melasse und Calciumcarbonat enthält. Das Kulturfiltrat wird anschließend lyophilisiert und mit einer Mischung aus Ethylacetat, Methanol und Aceton (4:1:4) extrahiert. Die Verbindungen werden durch Säulenchromatographie isoliert und durch präparative Dünnschichtchromatographie gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von 1,2,7,7a-Tetrahydro-3H-pyrrolizin-3-on folgt ähnlichen mikrobiellen Fermentationsprozessen, wobei die Optimierung für die großtechnische Produktion erfolgt. Die Verwendung von Bioreaktoren und kontrollierten Fermentationsbedingungen gewährleistet eine konstante Ausbeute und Reinheit der Verbindung.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1,2,7,7a-Tetrahydro-3H-pyrrolizin-3-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Hydroxidionen, Alkoxidionen und Amine werden häufig verwendet.

Hauptprodukte:

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Pyrrolizinderivaten.

Wissenschaftliche Forschungsanwendungen

1,2,7,7a-Tetrahydro-3H-pyrrolizin-3-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird auf seine insektiziden Eigenschaften und seine Auswirkungen auf die embryonale Entwicklung bei Fischen untersucht.

Industrie: Wird bei der Entwicklung von Bioinsektiziden und Herbiziden eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 1,2,7,7a-Tetrahydro-3H-pyrrolizin-3-on beinhaltet seine Wechselwirkung mit biologischen Zielmolekülen, was zu seinen insektiziden und herbiziden Wirkungen führt. Die Verbindung beeinflusst die embryonale Entwicklung von Fischen und zeigt eine geringe herbizide Aktivität gegen Weizen- und Reissämlinge. Die genauen molekularen Ziele und Signalwege, die an diesen Wirkungen beteiligt sind, werden noch untersucht .

Wirkmechanismus

The mechanism of action of 1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one involves its interaction with biological targets, leading to its insecticidal and herbicidal effects. The compound affects the embryonic development of fish and exhibits low herbicidal activity against wheat and rice seedlings. The exact molecular targets and pathways involved in these effects are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 5,6,7,7a-Tetrahydro-3H-pyrrolizin-3-on

- 5,6,7,7a-Tetrahydro-3H-pyrrolizin-7a-ol-3-on

Vergleich: 1,2,7,7a-Tetrahydro-3H-pyrrolizin-3-on ist aufgrund seiner spezifischen Struktur und biologischen Aktivität einzigartig. Im Vergleich zu ähnlichen Verbindungen wie 5,6,7,7a-Tetrahydro-3H-pyrrolizin-3-on und 5,6,7,7a-Tetrahydro-3H-pyrrolizin-7a-ol-3-on zeigt es unterschiedliche insektizide Eigenschaften und Auswirkungen auf die embryonale Entwicklung. Diese Unterschiede unterstreichen sein Potenzial für spezifische Anwendungen in der Entwicklung von Bioinsektiziden und anderen Bereichen der wissenschaftlichen Forschung .

Eigenschaften

IUPAC Name |

1,2,7,8-tetrahydropyrrolizin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1,5-6H,2-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMJEDRUCJRJDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)

![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)

![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)